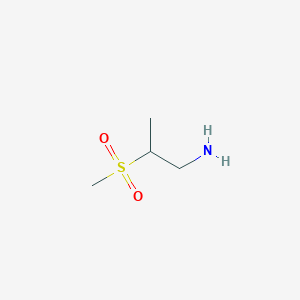

2-氨基-2-吡啶-3-基-乙醇二盐酸盐

描述

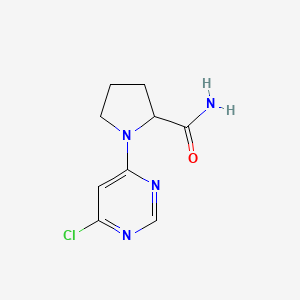

2-Amino-2-pyridin-3-YL-ethanol dihydrochloride (2-APED) is a type of organic compound that belongs to the family of pyridine derivatives. This compound has been widely studied in the fields of chemistry, pharmaceuticals, and biochemistry. It has been used in various scientific research applications due to its unique properties. This article will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-APED.

科学研究应用

与吡啶-2-甲醛的反应和与金属的络合

2-[2-(氨基乙基)氨基]乙醇与吡啶-2-甲醛之间的反应产生了一系列化合物,当这些化合物与氯化铜(II)或氯化镉(II)处理时,形成了具有潜在配位化学应用的配合物。通过各种光谱方法和X射线衍射对这些配合物进行了表征,显示出有趣的几何结构和相互作用,包括氢键和π-π堆积相互作用。通过对其与生物分子的相互作用进行对接研究,表明了其潜在的生物学相关性(Mardani et al., 2019)。

席夫碱配体的合成和表征

研究还集中在合成源自非对称三脚架胺的席夫碱配体上,探索臂长和分子间相互作用对Cu(II)配合物形成的影响。这些研究有助于理解配体-金属相互作用,这对于开发具有特定化学和物理性质的配位化合物至关重要(Keypour et al., 2015)。

在聚合物科学中的应用

2-(吡啶-2-基)乙醇已被用作羧酸的保护基,展示了其在聚合物科学中的实用性。这种应用突显了该化合物在合成和改性聚合物中的作用,为开发具有定制性能的新材料提供了途径(Elladiou & Patrickios, 2012)。

化酶合成

(R)-1-(吡啶-3-基)-2-氨基乙醇的化酶合成展示了该化合物在生产光学活性分子中的重要性,这对于制药和农药的开发至关重要(Perrone et al., 2006)。

汞(II)检测

基于吡啶的衍生物已被设计用于汞(II)检测,表明了2-氨基-2-吡啶-3-基-乙醇二盐酸盐衍生物在环境监测和安全应用中的潜力。这些传感器可以在水溶液中高灵敏度和选择性地检测汞(II)离子,展示了在检测重金属方面的实际应用(Pan et al., 2015)。

生化分析

Biochemical Properties

2-Amino-2-pyridin-3-YL-ethanol dihydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially altering their catalytic activity . The nature of these interactions can vary, including binding to active sites or allosteric sites on enzymes, leading to inhibition or activation of enzymatic activity.

Cellular Effects

The effects of 2-Amino-2-pyridin-3-YL-ethanol dihydrochloride on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may modulate signaling pathways by interacting with receptors or signaling molecules, leading to changes in downstream gene expression. Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, 2-Amino-2-pyridin-3-YL-ethanol dihydrochloride exerts its effects through specific binding interactions with biomolecules . It can bind to enzymes, either inhibiting or activating them, depending on the nature of the interaction. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-2-pyridin-3-YL-ethanol dihydrochloride can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of 2-Amino-2-pyridin-3-YL-ethanol dihydrochloride vary with different dosages in animal models . At lower doses, it may exhibit beneficial effects, such as enhancing enzymatic activity or modulating signaling pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired effects without causing toxicity.

Metabolic Pathways

2-Amino-2-pyridin-3-YL-ethanol dihydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors . It can affect metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. For instance, it may enhance or inhibit the activity of enzymes involved in glycolysis or the citric acid cycle, thereby influencing the overall metabolic state of the cell.

Transport and Distribution

The transport and distribution of 2-Amino-2-pyridin-3-YL-ethanol dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation within different cellular compartments. The compound may be actively transported into cells via specific transporters or passively diffuse across cell membranes. Once inside the cell, it can bind to intracellular proteins, influencing its distribution and activity.

Subcellular Localization

The subcellular localization of 2-Amino-2-pyridin-3-YL-ethanol dihydrochloride is critical for its activity and function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it could be localized to the mitochondria, where it may influence mitochondrial function and energy metabolism. Alternatively, it may be targeted to the nucleus, where it can affect gene expression and other nuclear processes.

属性

IUPAC Name |

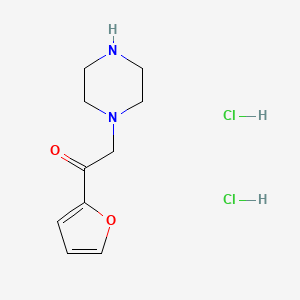

2-amino-2-pyridin-3-ylethanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.2ClH/c8-7(5-10)6-2-1-3-9-4-6;;/h1-4,7,10H,5,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEJDBJMKRRFMGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(CO)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1187930-70-6 | |

| Record name | 2-amino-2-(pyridin-3-yl)ethan-1-ol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-Amino-4-(benzyloxy)phenyl]-2-[benzyl(alpha-methyl-4-methoxyphenethyl)amino]ethanol](/img/structure/B1524146.png)

![2,2,2-trifluoroethyl N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}carbamate](/img/structure/B1524149.png)

![1-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B1524151.png)

![Methyl[2-methyl-1-(2-methylphenyl)propyl]amine](/img/structure/B1524155.png)

![2-Methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B1524159.png)